(3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one
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Overview
Description
(3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions to form the azulenone core, followed by functional group modifications to introduce the methoxy group at the 8a position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR,8aR)-3a-hydroxy-8a-methyl-2,3-bis(propan-2-yloxy)-1H,3aH,5H,6H,7H,7aH,8H,8aH-cyclopenta[a]inden-1-one
- (3aR,8aR)-1H,2H,3H,3aH,8H,8aH-cyclopenta[a]inden-1-one
Uniqueness
(3aR,8aR)-8a-Methoxyoctahydroazulen-5(1H)-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
62788-65-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3aR,8aR)-8a-methoxy-1,2,3,3a,4,6,7,8-octahydroazulen-5-one |
InChI |
InChI=1S/C11H18O2/c1-13-11-6-2-4-9(11)8-10(12)5-3-7-11/h9H,2-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
IUSIGYVZNPUJPK-MWLCHTKSSA-N |
Isomeric SMILES |
CO[C@@]12CCC[C@@H]1CC(=O)CCC2 |
Canonical SMILES |
COC12CCCC1CC(=O)CCC2 |
Origin of Product |
United States |
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